molecular formula C12H14O3S B127338 Pent-4-yn-2-yl 4-methylbenzenesulfonate CAS No. 58456-48-7

Pent-4-yn-2-yl 4-methylbenzenesulfonate

Cat. No. B127338
CAS RN: 58456-48-7
M. Wt: 238.3 g/mol
InChI Key: FUXZPGSGEZVNMH-UHFFFAOYSA-N
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Description

“Pent-4-yn-2-yl 4-methylbenzenesulfonate” is a chemical compound . It has a molecular formula of C12H14O3S .


Synthesis Analysis

The synthesis of “Pent-4-yn-2-yl 4-methylbenzenesulfonate” involves a stirred solution of pent-4-yn-1-ol in anhydrous dichloromethane. Triethylamine, N,N-dimethyl 4-aminopyridine, and 4-methylbenzene sulphonyl chloride are added at 5-10°C .


Molecular Structure Analysis

The molecular structure of “Pent-4-yn-2-yl 4-methylbenzenesulfonate” consists of 12 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Solvolysis Studies

Pent-4-enyl p-nitrobenzenesulfonate, a compound closely related to Pent-4-yn-2-yl 4-methylbenzenesulfonate, has been studied for its solvolysis behavior in fluorinated alcohols. The solvolysis of this compound in 1,1,1,3,3,3-hexafluoropropan-2-ol shows insignificant π-route participation, a crucial aspect in understanding its reactivity and potential applications in organic synthesis (Ferber & Gream, 1981).

Reactivity with Nucleophiles

The reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate, another similar compound, towards various nucleophiles including alcohols, amines, thiols, and malonates has been systematically studied. This research provides insights into the reactivity patterns of Pent-4-yn-2-yl 4-methylbenzenesulfonate derivatives, useful for synthesizing a wide range of organic compounds (Forcellini et al., 2015).

Synthesis and Structure Analysis

Research on Tetra-p-Tolylantimony 4-Methylbenzenesulfonate highlights the methods of synthesis and structural analysis of such compounds. These studies are vital for understanding the molecular architecture and potential applications in materials science and coordination chemistry (Sharutin et al., 2003).

Antioxidant Applications

The compound 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, related to Pent-4-yn-2-yl 4-methylbenzenesulfonate, has been evaluated as an antioxidant for lubricating oils. This indicates the potential application of Pent-4-yn-2-yl 4-methylbenzenesulfonate derivatives in industrial contexts, particularly in improving the longevity and performance of lubricants (Habib et al., 2014).

Vibrational Analysis

Studies on the vibrational analysis of 4-methylbenzenesulfonate anion provide insights into the physical properties of similar compounds. This research is crucial for understanding the interaction of Pent-4-yn-2-yl 4-methylbenzenesulfonate with various environments, which can be applied in fields like material science and spectroscopy (Ristova et al., 1999).

Safety and Hazards

The safety and hazards of “Pent-4-yn-2-yl 4-methylbenzenesulfonate” are not specified in the sources I found .

properties

IUPAC Name

pent-4-yn-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h1,6-9,11H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXZPGSGEZVNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301348
Record name pent-4-yn-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-yn-2-yl 4-methylbenzenesulfonate

CAS RN

58456-48-7
Record name NSC142554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pent-4-yn-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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